6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine: A Comprehensive Technical Guide for Scientific Professionals
6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine: A Comprehensive Technical Guide for Scientific Professionals
CAS Number: 920036-28-8 [1][]
This guide provides an in-depth technical overview of 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and potential applications, grounded in authoritative scientific literature.
Core Compound Identity and Properties
6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine is a fluorinated derivative of the pyrazolopyridine scaffold. The pyrazolo[3,4-b]pyridine core is a key pharmacophore found in numerous biologically active molecules.[3][4][5] The introduction of a fluorine atom and a methyl group at specific positions can significantly influence the compound's physicochemical properties and biological activity.
Key Physicochemical Data:
| Property | Value | Source |
| CAS Number | 920036-28-8 | [1][] |
| Molecular Formula | C₇H₆FN₃ | [1] |
| IUPAC Name | 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine | [] |
| InChI Key | IZYSSCSXSQEXPY-UHFFFAOYSA-N | [] |
Synthesis Strategies and Methodologies
The synthesis of pyrazolo[3,4-b]pyridines can be broadly approached through two main strategies: the construction of a pyridine ring onto a pre-existing pyrazole or the formation of a pyrazole ring on a pyridine scaffold.[3] For fluorinated derivatives like 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine, specific synthetic routes are employed to ensure regioselective introduction of the fluorine atom.
A common and efficient method involves the cyclocondensation of a substituted 5-aminopyrazole with a fluorinated 1,3-diketone.[6] This approach offers a high degree of control over the final substitution pattern.
Illustrative Synthesis Workflow:
Caption: General synthesis workflow for pyrazolo[3,4-b]pyridines.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Reactant Preparation: In a round-bottom flask, dissolve the appropriately substituted 5-aminopyrazole in a suitable solvent such as glacial acetic acid.
-
Step 2: Addition of Diketone: To the stirred solution, add the fluorinated 1,3-diketone dropwise at room temperature.
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Step 3: Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.
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Step 4: Isolation and Purification: Upon completion, cool the mixture and pour it into ice water. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the desired 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities.[5] These compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[4][5] The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
Potential Therapeutic Targets and Applications:
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Kinase Inhibition: Pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7] For instance, they have been explored as inhibitors of Tropomyosin receptor kinases (TRKs).[7]
-
Antimicrobial Agents: The fused heterocyclic system has been incorporated into molecules exhibiting antibacterial and antifungal properties.[4][8]
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Central Nervous System (CNS) Agents: Certain derivatives have been investigated for their potential as anxiolytic and CNS depressant agents.[5]
Logical Pathway from Structure to Potential Application:
Caption: Structure-activity relationship leading to therapeutic applications.
Safety and Handling
As with any laboratory chemical, 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound is not detailed in the provided search results, general handling procedures for related pyridine and pyrazole derivatives should be followed.[9][10][11][12]
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][10]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[10][11]
-
Storage: Store in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[9][11] If inhaled, move to fresh air.[9][11] If swallowed, seek medical attention.[9]
Conclusion
6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine represents a valuable building block for the development of novel therapeutic agents. Its unique combination of a privileged heterocyclic core with a fluorine substituent makes it a compound of high interest for medicinal chemists. Further research into its synthesis, biological activity, and structure-activity relationships is warranted to fully explore its therapeutic potential.
References
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P&S Chemicals. Product information, 6-Fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 1,1-dimethylethyl ester. [Link]
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PubChem. 6-fluoro-1H-pyrazolo[4,3-b]pyridine. [Link]
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ResearchGate. Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5 carboxyl‐ ‐ate. [Link]
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Angene Chemical. Safety Data Sheet. [Link]
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ResearchGate. Synthesis of Some Novel Fluorinated Pyrazolo[3,4‐b]Pyridines. [Link]
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National Institutes of Health. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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Semantic Scholar. Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. [Link]
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PubMed. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. [Link]
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PubChem. 3-methyl-1H-pyrazolo[3,4-b]pyridine. [Link]
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ACS Omega. Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. [Link]
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National Institutes of Health. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]
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Carl ROTH. Safety Data Sheet: Pyridine. [Link]
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ResearchGate. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. [Link]
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National Institutes of Health. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
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6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine